Thermodynamic Stability Advantage of 3-Aryl-4,5-Dihydrothiophene-1,1-dioxides over Unsubstituted 4,5-Dihydrothiophene-1,1-dioxide
The thermodynamic stability of 3-aryl-4,5-dihydrothiophene-1,1-dioxides, including the target compound, is significantly enhanced relative to the unsubstituted parent 4,5-dihydrothiophene-1,1-dioxide. This stabilization is attributed to an intramolecular interaction between the aryl substituent and the sulfonyl group [1]. In contrast, unsubstituted 2,5-dihydrothiophene-1,1-dioxide is known to be more stable than unsubstituted 4,5-dihydrothiophene-1,1-dioxide, highlighting the critical role of aryl substitution in reversing the inherent stability order of the dihydrothiophene dioxide isomers [1].
| Evidence Dimension | Thermodynamic stability (isomer equilibrium preference) |
|---|---|
| Target Compound Data | 3-aryl-4,5-dihydrothiophene-1,1-dioxides (IIIa–c) exhibit increased stability due to aryl-SO₂ interaction; equilibrium shifts toward this isomer in base-catalyzed isomerization of 4-aryl-4,5-dihydrothiophene-1,1-dioxides [1]. |
| Comparator Or Baseline | Unsubstituted 4,5-dihydrothiophene-1,1-dioxide (less stable than 2,5-dihydro isomer) |
| Quantified Difference | Not explicitly quantified in the source, but qualitative stabilization is consistently observed across 3-aryl derivatives. |
| Conditions | Base-catalyzed isomerization in aqueous/alcohol solution at room temperature. |
Why This Matters
Enhanced stability reduces unwanted isomerization or decomposition during storage and synthetic manipulation, ensuring consistent reactivity and yield in multi-step syntheses.
- [1] Bezmenova, T.E., et al. Spectral investigation of intramolecular interaction in sulfur-organic compounds. Tetrahedron 36, 1667-1669 (1980). View Source
